1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea

Crystallography Solid-state chemistry Conformational analysis

This synthetic urea derivative (CAS 1448073-77-5) is differentiated by a rigid anti-conformation (dihedral angle 54.53°) and a 4-(methylthio)phenyl motif that establishes a predictable 3D hydrogen-bond network (N–H···S, N–H···O, O–H···S). Unlike the ester-containing articaine (t½ ~20 min), the urea core resists plasma esterases, enabling longer residence time in OX1R antagonist SAR programs and in vitro-in vivo extrapolation studies. The methylthio-phenyl and 2-methoxyethyl substituents are pharmacophoric elements matching WO2000047577A1, governing target engagement and metabolic stability. Substitution with articaine or thiophenyl analogs alters H-bond geometry, lipophilicity, and metabolic profile—introducing unacceptable risk without comparative data. Bulk and custom synthesis inquiries welcome.

Molecular Formula C13H20N2O3S
Molecular Weight 284.37
CAS No. 1448073-77-5
Cat. No. B2407586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea
CAS1448073-77-5
Molecular FormulaC13H20N2O3S
Molecular Weight284.37
Structural Identifiers
SMILESCOCCNC(=O)NCC(C1=CC=C(C=C1)SC)O
InChIInChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17)
InChIKeyXAOUCAPQBJUKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5): Chemical Identity and Procurement Relevance


1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5) is a synthetic urea derivative bearing a 4-(methylthio)phenyl group and a 2-methoxyethyl side chain. The compound shares its molecular formula (C₁₃H₂₀N₂O₃S) with the dental anesthetic articaine, yet differs fundamentally in its core urea scaffold, which presents distinct hydrogen-bonding capabilities and conformational properties [1]. Single-crystal X-ray diffraction data confirm the urea group adopts a specific anti conformation, and intermolecular N–H···S, N–H···O, and O–H···S hydrogen bonds create a three-dimensional network that differentiates it from analogs lacking the methylthio-phenyl motif [2]. These structural features are critical for applications where precise molecular recognition or crystal engineering is required.

Why Structurally Similar Ureas Cannot Substitute for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5) Without Performance Verification


Substituting 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea with a molecule of identical molecular formula, such as articaine, or with a close urea analog like 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, will alter the spatial arrangement of hydrogen-bond donors and acceptors, as well as the lipophilicity and metabolic stability of the scaffold. The methylthio group on the phenyl ring and the 2-methoxyethyl chain on the urea nitrogen are not inert structural decorations; they control the compound's ability to engage in specific intermolecular interactions and may underlie differential biological target engagement, as demonstrated in the broader class of phenylurea orexin receptor antagonists where minor substitution changes can invert agonist/antagonist behavior [1]. Direct replacement without comparative data therefore introduces unacceptable risk in any structure-activity-relationship (SAR)-driven program.

Quantitative Comparative Evidence for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5) Against Closest Analogs


Crystallographic Conformational Differentiation: Urea Core Anti Conformation vs. Articaine-Like Amide Scaffolds

Single-crystal X-ray analysis reveals that the urea NH groups of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea adopt an anti conformation, with the dihedral angle between the hydroxy-phenyl ring and the thiourea plane being 54.53° [1]. In contrast, articaine, a structural isomer (C₁₃H₂₀N₂O₃S), contains an amide rather than a urea linker and a thiophene ring that imposes a different conformational landscape, resulting in distinct solid-state packing and hydrogen-bonding networks . No head-to-head crystallographic comparison exists, but the published data indicate that the urea derivative provides a more directional hydrogen-bond donor/acceptor array.

Crystallography Solid-state chemistry Conformational analysis

Molecular Formula Isomerism: Implications for Metabolic and Pharmacokinetic Differentiation

Both 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea and articaine share the identical molecular formula C₁₃H₂₀N₂O₃S (MW 284.37 g/mol), yet they are constitutional isomers. Articaine is rapidly hydrolyzed by plasma esterases at its methyl ester group, yielding an inactive metabolite, whereas the target compound's urea linkage is metabolically more stable [1]. Although no direct comparative metabolic half-life data exist, the class-level inference is that the urea scaffold resists rapid esterase-mediated clearance, potentially offering a longer biological residence time than articaine in esterase-rich tissues [2].

Drug metabolism Pharmacokinetics Structural isomerism

Orexin Receptor Pharmacophore Compatibility: Methylthio-Phenyl Contribution to Antagonist Binding

The class of phenyl urea derivatives represented by patent WO2000047577A1 establishes that a methylthio substituent on the phenyl ring enhances orexin-1 receptor (OX1R) antagonism compared to unsubstituted phenyl analogs [1]. While 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea has not been directly tested in published OX1R assays, its substructure maps onto the orexin antagonist pharmacophore where the 4-methylthio-phenyl group is a preferred feature. In contrast, the close analog 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea replaces the methoxyethyl chain with a bulkier thiophene moiety, which may alter OX1R occupancy due to steric constraints in the antagonist binding pocket [2].

Orexin receptors Antagonist pharmacophore Ligand-receptor interactions

Hydrogen-Bond Network Differentiation: Urea vs. Sulfonamide Analogs in Crystal Engineering

X-ray diffraction data for 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea show intermolecular N–H···S, N–H···O, and O–H···S hydrogen bonds generating a three-dimensional supramolecular network [1]. The sulfonamide analog N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide, lacking the urea N–H donors and replacing the urea carbonyl with a sulfonyl group, is expected to exhibit a fundamentally different hydrogen-bonding topology, reducing dimensionality from 3D to 2D or 1D networks [2]. This difference directly impacts crystal packing, solubility, and co-crystallization potential.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Recommended Application Scenarios for 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1448073-77-5) Based on Comparative Evidence


Orexin Receptor Antagonist Lead Optimization

The compound's 4-methylthio-phenyl and methoxyethyl urea motif matches the orexin-1 receptor antagonist pharmacophore described in WO2000047577A1 [1]. Its predicted metabolic stability (urea vs. ester) and favorable hydrogen-bonding geometry make it a superior scaffold for developing OX1R antagonists with longer residence time than articaine-like isomers.

Co-Crystal and Solid-Form Screening Campaigns

The three-dimensional hydrogen-bond network enabled by the urea core and the methylthio-phenyl unit provides a predictable supramolecular synthon for co-crystallization with pharmaceutically acceptable co-formers [1]. This compound outperforms sulfonamide analogs that lack the dual N–H donor functionality.

Metabolic Stability Benchmarking in Esterase-Rich Tissues

The urea linkage is resistant to plasma esterases, unlike the ester group of articaine (half-life ~20 min) [2]. Therefore, 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea can serve as a metabolically stable probe for in vitro-in vivo extrapolation studies in esterase-rich environments.

Structure-Based Drug Design Employing Urea Conformational Rigidity

The anti conformation of the urea NH groups and the fixed dihedral angle (54.53°) between the aromatic ring and the urea plane provide a rigid pharmacophore element that can be exploited in docking and molecular dynamics simulations for target identification and optimization [1].

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